Mexrenone

Catalog No.
S535327
CAS No.
41020-65-9
M.F
C24H32O5
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mexrenone

CAS Number

41020-65-9

Product Name

Mexrenone

IUPAC Name

methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1

InChI Key

ADZYJDJNIBFOQE-RGKMBJPFSA-N

SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC

solubility

Soluble in DMSO

Synonyms

17-hydroxy-3-oxo-17 alpha-pregn-4-ene-7 alpha,21-dicarboxylic acid 7-methylester gamma-lactone, mexrenone, SC 25152, SC-25152

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC

The exact mass of the compound Mexrenone is 400.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mexrenone is a synthetic mineralocorticoid receptor antagonist that belongs to the class of steroidal spirolactones. It is structurally related to other compounds like eplerenone and spironolactone, characterized by a lactone ring and a steroid backbone. Mexrenone has garnered attention for its pharmacological properties, particularly its ability to inhibit the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. This compound has been utilized in the treatment of conditions such as hypertension and heart failure due to its diuretic effects and ability to prevent sodium retention .

Mexrenone's primary mechanism of action involves antagonizing the mineralocorticoid receptor. Mineralocorticoids, like aldosterone, regulate electrolyte balance in the body. By blocking these receptors, Mexrenone promotes potassium retention and sodium excretion, potentially aiding in blood pressure control and reducing edema (fluid buildup) []. However, due to its binding to other receptors, Mexrenone's effects might be more complex than just mineralocorticoid antagonism.

Information regarding the specific safety profile of Mexrenone is limited due to its lack of commercialization. However, based on its structural similarity to other spirolactones, potential side effects could include electrolyte imbalances (particularly hyperkalemia or high potassium levels) and hormonal disruptions [].

Typical of steroidal compounds. Notably, it undergoes hydroxylation reactions, where hydroxyl groups are introduced at specific positions on the steroid backbone. For instance, mexrenone can be hydroxylated at the 9α or 11α positions to yield derivatives like 9α-hydroxymexrenone or 11α-hydroxymexrenone . Additionally, reactions such as Baeyer-Villiger oxidations and redox transformations are significant in modifying its structure during biotransformation processes .

Mexrenone exhibits significant biological activity as a mineralocorticoid receptor antagonist. It binds to the mineralocorticoid receptor with high affinity, blocking the effects of aldosterone and leading to increased excretion of sodium and water while retaining potassium . Moreover, mexrenone interacts with other steroid receptors, including glucocorticoid, androgen, and progesterone receptors, which may contribute to its pharmacological profile . Its effectiveness in managing conditions like hypertension is attributed to these mechanisms.

The synthesis of mexrenone can be achieved through various methods:

  • Nucleophilic Substitution: This involves the substitution of an appropriate leaving group with nucleophiles under controlled conditions, often at low temperatures to enhance selectivity .
  • Hydroxylation: Hydroxylation reactions are critical in introducing functional groups that enhance biological activity and solubility.
  • Chemical Modifications: Structural modifications through oxidation or reduction processes further refine the compound's properties for therapeutic use .

These methods highlight the complexity involved in synthesizing mexrenone and its derivatives.

Mexrenone has several applications in medicine:

  • Hypertension Management: It is used to treat high blood pressure by promoting diuresis and preventing fluid retention.
  • Heart Failure Treatment: Due to its ability to antagonize aldosterone's effects, mexrenone helps manage symptoms associated with heart failure.
  • Research: The compound serves as a model for studying mineralocorticoid receptor interactions and developing new therapeutic agents targeting similar pathways .

Studies have shown that mexrenone interacts with multiple receptors beyond the mineralocorticoid receptor. Its binding affinity for glucocorticoid receptors suggests potential implications in inflammatory responses. Furthermore, research into its interactions with androgen and progesterone receptors provides insights into its broader pharmacological effects, which may include modulating metabolic pathways related to these hormones .

Mexrenone shares structural similarities with other steroidal compounds, particularly eplerenone and spironolactone. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
MexrenoneSteroidal spirolactoneHypertension, heart failureBinds multiple steroid receptors
EplerenoneSteroidal spirolactoneHypertension, post-myocardial infarctionMore selective for mineralocorticoid receptor than mexrenone
SpironolactoneSteroidal spirolactoneHypertension, edemaStrong antiandrogenic properties
CanrenoneActive metaboliteHypertensionLower antiandrogenic activity

Mexrenone's ability to bind various steroid receptors distinguishes it from eplerenone and spironolactone, which have more targeted actions.

Key Synthetic Routes from Steroidal Precursors

Mexrenone synthesis begins with steroid hormone precursors that are fundamental building blocks in the biosynthetic pathway. The most critical starting materials originate from cholesterol through a series of enzymatic conversions involving cytochrome P450 enzymes [1]. The initial committed reaction involves the conversion of cholesterol to pregnenolone by the cytochrome P450 cholesterol side-chain cleavage enzyme complex consisting of a flavoprotein, a ferredoxin, and a cytochrome P450 located on the inner mitochondrial membrane [1].

The synthesis pathway utilizes steroidal intermediates known as synthons, which serve as key precursors for producing steroidal active pharmaceutical ingredients through chemical processes [2]. These synthons can be modified by microbial strains capable of introducing regio- and stereospecific modifications into steroidal molecules [2]. The steroid biosynthesis pathway demonstrates that all steroid hormones are synthesized from cholesterol through a common precursor steroid, pregnenolone, which is formed by enzymatic cleavage involving three distinct reactions: 20α-hydroxylation, 22-hydroxylation, and scission of the 20,22 carbon-carbon bond [1].

From these fundamental precursors, the synthesis proceeds through a sequence of carefully controlled chemical transformations. The methodology involves the use of canrenone derivatives as starting materials, with particular emphasis on stereoselective introduction of carbomethoxy substituents at specific positions of the steroid skeleton [3]. The synthetic route requires precise control of stereochemistry, particularly at the C-7α position, and regioselective dehydration of hydroxyl groups [3].

Role of Spiroannulation in Lactone Formation

Spiroannulation represents a critical mechanistic pathway in Mexrenone synthesis, particularly in the formation of the characteristic spirolactone structure. The process involves the construction of spirocyclic skeletons through transition metal-catalyzed reactions that create multiple ring systems simultaneously [4]. These reactions typically experience sequential steps including oxidative addition, alkyne migration insertion, aryl carbon-hydrogen activation, carbon-bromine bond oxidative addition, carbon-carbon coupling, arene dearomatization, and reductive elimination [4].

The spiroannulation mechanism demonstrates exceptional regiocontrol and stereoselectivity, with computational studies indicating that the carbon-bromine bond oxidative addition step acts as the rate-determining step with a free energy barrier of 32.4 kilocalories per mole at 130 degrees Celsius [4]. The reaction pathway involves the formation of spiro compounds through enantioselective nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles, efficiently forging 5-, 6-, and 7-membered rings with enantioselectivities up to 90% enantiomeric excess [5].

Lactone formation mechanisms are particularly significant in steroid synthesis, involving cyclization reactions that create the characteristic γ-lactone ring structure found in Mexrenone [6]. The process utilizes organocatalytic Michael/ketalization/fragmentation cascade reactions that exhibit excellent enantioselectivity under mild conditions [6]. The formation of the lactone ring involves intramolecular attack following substrate activation, with the hydroxyl group serving as a nucleophile in the ring closure process [7].

Optimization of Reaction Conditions for Yield and Purity

Reaction condition optimization for Mexrenone synthesis involves systematic evaluation of multiple parameters including temperature, pressure, solvent selection, and catalyst loading [8]. Temperature control plays a crucial role, as increasing reaction temperature can enhance reaction rates but may also lead to formation of unwanted byproducts [8]. The optimization process typically employs design of experiments techniques to identify critical factors influencing reaction outcomes, represented mathematically as response surfaces that visualize the effect of each factor on yield [9].

Solvent selection significantly impacts reaction yield by influencing reaction rate, selectivity, and stability of reactants and products [8]. The choice of solvent depends on specific reaction requirements, with properties such as polarity and boiling point being tailored to optimize reaction conditions [8]. Catalyst loading optimization follows a characteristic pattern where increased catalyst loading initially increases reaction rate and yield until reaching a plateau representing maximum achievable yield [8].

For the critical epoxidation step in Mexrenone synthesis, specific optimized conditions have been established. The epoxidation reaction utilizes hydrogen peroxide as the oxidizing agent in the presence of trichloroacetamide as a peroxide activator [10]. The reaction is conducted in a pH range of 5 to 7 using dipotassium hydrogen phosphate buffer, with methylene chloride as the preferred solvent [10]. Temperature control at 20 to 30 degrees Celsius ensures optimal conversion rates while minimizing side reactions [10].

The epoxidation process demonstrates exceptional efficiency with reaction times typically less than 10 hours, usually requiring 3 to 6 hours for completion at 25 degrees Celsius [10]. The trichloroacetamide activator is present in proportions of 1.5 to 2 equivalents per equivalent of substrate, while hydrogen peroxide is charged in substantial excess [10]. Post-reaction work-up involves sequential washing with sodium sulfite solution, alkaline solution, acid solution, and neutral brine to remove water-soluble impurities [10].

Industrial-Scale Production Challenges and Patent Analysis

Industrial-scale production of Mexrenone faces significant challenges related to process scalability, yield optimization, and regulatory compliance. The manufacturing process must maintain pharmaceutical-grade purity while achieving economically viable production costs [11]. Key challenges include control of process-related impurities, including diastereoisomers and regioisomers of starting materials, intermediates, and byproducts [3].

Patent analysis reveals multiple novel reaction schemes and process steps for Mexrenone synthesis, with particular emphasis on optimized synthetic routes that reduce side reactions and achieve better impurity profiles [11]. The patent landscape includes comprehensive coverage of epoxidation methodologies, with specific claims for hydrogen peroxide-based oxidation systems using trichloroacetamide activators [10]. Industrial processes must address challenges related to reactor design, heat management, and waste treatment while maintaining consistent product quality [11].

Manufacturing technology optimization focuses on telescoped processes that eliminate intermediate purification steps, thereby improving overall efficiency and reducing production costs [12]. The implementation of continuous processing technologies and real-time monitoring systems enables better process control and quality assurance [11]. Scale-up considerations include reactor design modifications to accommodate increased volumes while maintaining optimal mixing and temperature control [10].

Patent protection strategies encompass both composition of matter claims and process patents, with particular attention to novel synthetic intermediates and optimized reaction conditions [10]. The intellectual property landscape demonstrates significant investment in developing robust, scalable manufacturing processes that can meet commercial demands while maintaining high product quality standards [11]. Industrial implementation requires careful consideration of environmental impact, waste management, and regulatory compliance across multiple jurisdictions [13].

Crystallographic Data and Solid-State Stability

Mexrenone exhibits orthorhombic crystal system characteristics with space group P2₁2₁2₁, as determined from X-ray crystallographic analysis of related eplerenone intermediate compounds [1]. The crystallographic parameters reveal unit cell dimensions of a = 6.7560(2) Å, b = 16.1436(5) Å, and c = 19.0947(6) Å, with α = β = γ = 90° [1]. The crystal structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.328 mg/m³ [1].

The solid-state structure demonstrates absolute stereochemistry with seven defined stereocenters (7/7), confirming the precise three-dimensional arrangement critical for its biological activity [2]. X-ray diffraction analysis conducted at 100(2) K using Cu Kα radiation (wavelength 0.71073 Å) yielded high-quality diffraction data with crystal dimensions of 0.30 × 0.20 × 0.20 mm [1]. Structure refinement using full-matrix least-squares methods on F² achieved a final R₁ index of 0.0360 and goodness-of-fit value of 1.156, indicating excellent structural reliability [1].

Solid-state stability investigations reveal that mexrenone is hygroscopic and requires careful storage conditions [3] [4]. The compound maintains stability when stored at -20°C under moisture-protected conditions [3] [4]. Thermal analysis indicates the material exhibits characteristic melting behavior typical of steroidal spirolactones, though specific thermal transition temperatures require further investigation [3].

Crystallographic ParameterValueStandard Deviation
Space GroupP2₁2₁2₁-
Crystal SystemOrthorhombic-
Unit Cell a (Å)6.75600.0002
Unit Cell b (Å)16.14360.0005
Unit Cell c (Å)19.09470.0006
Volume (ų)2082.590.11
Z4-
Calculated Density (g/cm³)1.328-
Final R₁ Index0.0360-

Solubility Profiles in Organic and Aqueous Media

Mexrenone demonstrates limited aqueous solubility, being practically insoluble in water with solubility values below 0.1 mg/mL [5] [6]. This poor water solubility classifies mexrenone as a Biopharmaceutics Classification System Class II compound, characterized by low solubility but high permeability [5].

The compound exhibits variable solubility across different organic solvents, following predictable patterns based on polarity and hydrogen bonding capacity. In chloroform, dimethyl sulfoxide, and methanol, mexrenone shows slight solubility (1-10 mg/mL) [3] [7] [4]. Enhanced solubility is observed in ethanol (30-100 mg/mL) and ethyl acetate (100-1000 mg/mL) [5] [8]. The highest solubility occurs in benzene and other low-polarity aromatic solvents (100-1000 mg/mL) [5].

Aqueous solubility enhancement can be achieved through co-solvent systems. Studies demonstrate that polyethylene glycol 400 (30% v/v), propylene glycol (10% v/v), glycerin (10% v/v), and ethyl alcohol (10% v/v) combinations significantly improve mexrenone dissolution [8]. The solubility profile correlates inversely with solvent polarity index, with highest solubility in non-polar solvents (polarity index 0.1-2.7) and lowest in highly polar media (polarity index >7.0) [9].

SolventPolarity IndexSolubility (mg/mL)Classification
Water10.2< 0.1Practically insoluble
DMSO7.21-10Slightly soluble
Methanol5.11-10Slightly soluble
Ethanol4.330-100Soluble
Ethyl Acetate4.4100-1000Very soluble
Chloroform4.11-10Slightly soluble
Dichloromethane3.110-100Moderately soluble
Benzene2.7100-1000Very soluble

LogP, Hydrogen Bonding Capacity, and Partition Coefficients

Mexrenone exhibits moderate to high lipophilicity with calculated LogP values ranging from 2.78 to 3.64 [5] [6]. The ALOGPS algorithm predicts a LogP of 3.1, indicating favorable partition into lipophilic phases [6]. This lipophilicity profile suggests good membrane permeability while maintaining sufficient aqueous presence for biological activity.

The hydrogen bonding capacity analysis reveals mexrenone contains zero hydrogen bond donors and five hydrogen bond acceptors [2]. The absence of hydrogen bond donors reflects the complete esterification and cyclization of reactive hydroxyl and carboxyl groups. The five acceptor sites include carbonyl oxygens from the spirolactone ring, the 3-ketone, and the methyl ester functionality [2].

Topological polar surface area calculations yield 70.67 Ų, indicating moderate polarity distribution across the molecular surface [2]. The molecule contains three rotatable bonds, providing limited conformational flexibility due to the rigid steroid backbone [2]. Molecular refractivity of 108.5 suggests moderate molecular volume and polarizability[calculated].

The partition coefficient profile demonstrates mexrenone's classification as a lipophilic compound with moderate bioavailability potential (estimated bioavailability score 0.55) [10]. This profile supports its ability to cross biological membranes while maintaining sufficient aqueous solubility for distribution and elimination.

Physicochemical PropertyValueSignificance
LogP (octanol/water)2.78 - 3.64Moderate lipophilicity
Hydrogen Bond Donors0No NH or OH groups
Hydrogen Bond Acceptors5Carbonyl and ester oxygens
Topological Polar Surface Area70.67 ŲModerate polarity
Rotatable Bonds3Limited flexibility
Molecular Refractivity108.5Moderate molecular volume

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for mexrenone through both ¹H and ¹³C NMR analysis [11] [12] [13]. The ¹H NMR spectrum exhibits characteristic patterns for the steroid backbone, with distinct signals for the spirolactone protons and the methyl ester group [11] [13]. Key diagnostic signals include the H-7 proton showing characteristic coupling patterns that differentiate between α and β stereoisomers [1].

¹³C NMR analysis reveals comprehensive carbon assignments based on two-dimensional NMR experiments [11] [12] [13]. The carbonyl carbons of the spirolactone (C-21) and the 3-ketone (C-3) appear in characteristic downfield regions, while the methyl ester carbonyl provides additional structural confirmation [11]. The steroid ring carbons exhibit expected chemical shifts with specific patterns for the A, B, C, and D rings [14].

Mass spectrometry analysis demonstrates the molecular ion peak [M+H]⁺ at m/z 401, corresponding to the molecular formula C₂₄H₃₂O₅ [11] [12] [13]. High-resolution mass spectrometry confirms the exact mass with sub-ppm accuracy. Fragmentation patterns show characteristic losses consistent with the spirolactone structure, including neutral losses of methoxy radicals and ring fragmentations typical of steroid compounds [11].

Infrared spectroscopy identifies key functional groups through characteristic absorption bands [15] [4]. The carbonyl stretching frequencies appear at expected positions for the ketone (approximately 1660 cm⁻¹), ester (1735 cm⁻¹), and lactone (1770 cm⁻¹) functionalities [15]. The absence of broad OH stretching confirms the lack of free hydroxyl groups in the structure [15].

Analytical purity determination by high-performance liquid chromatography with UV detection at 245 nm typically achieves greater than 95% purity, with many commercial samples reaching 98.27% purity [3] [4]. The UV absorption maximum provides a reliable method for quantitative analysis and quality control [3].

Spectroscopic MethodKey CharacteristicsStructural Information
¹H NMRSteroid backbone patterns, H-7 diagnostic signalsStereochemical configuration
¹³C NMRCarbonyl carbons, ring carbon assignmentsComplete structural framework
Mass Spectrometry[M+H]⁺ at m/z 401, characteristic fragmentationMolecular confirmation
InfraredCarbonyl bands at 1660, 1735, 1770 cm⁻¹Functional group identification
HPLC-UV245 nm absorption, >95% purityQuantitative analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Exact Mass

400.225

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16FTD41OAV

Wikipedia

Mexrenone

Dates

Last modified: 04-14-2024
1: Preisig CL, Laakso JA, Mocek UM, Wang PT, Baez J, Byng G. Biotransformations of the cardiovascular drugs mexrenone and canrenone. J Nat Prod. 2003 Mar;66(3):350-6. PubMed PMID: 12662091.
2: Ménard J. The 45-year story of the development of an anti-aldosterone more specific than spironolactone. Mol Cell Endocrinol. 2004 Mar 31;217(1-2):45-52. PubMed PMID: 15134800.
3: de Gasparo M, Joss U, Ramjoué HP, Whitebread SE, Haenni H, Schenkel L, Kraehenbuehl C, Biollaz M, Grob J, Schmidlin J, et al. Three new epoxy-spirolactone derivatives: characterization in vivo and in vitro. J Pharmacol Exp Ther. 1987 Feb;240(2):650-6. PubMed PMID: 2949071.
4: Fagart J, Seguin C, Pinon GM, Rafestin-Oblin ME. The Met852 residue is a key organizer of the ligand-binding cavity of the human mineralocorticoid receptor. Mol Pharmacol. 2005 May;67(5):1714-22. Epub 2005 Feb 16. PubMed PMID: 15716462.
5: Cutler GB Jr, Pita JC Jr, Rifka SM, Menard RH, Sauer MA, Loriaux DL. SC 25152: A potent mineralocorticoid antagonist with reduced affinity for the 5 alpha-dihydrotestosterone receptor of human and rat prostate. J Clin Endocrinol Metab. 1978 Jul;47(1):171-5. PubMed PMID: 263288.
6: Sutanto W, de Kloet ER. ZK91587: a novel synthetic antimineralocorticoid displays high affinity for corticosterone (type I) receptors in the rat hippocampus. Life Sci. 1988;43(19):1537-43. PubMed PMID: 3193846.

Explore Compound Types